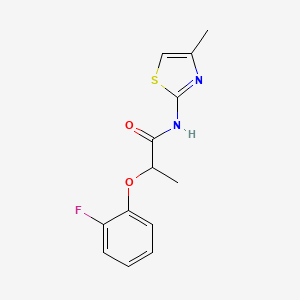![molecular formula C16H16F3N7O2 B12242819 4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B12242819.png)
4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine typically involves multiple steps, starting with the preparation of the individual ring systems followed by their assembly into the final compound. One common approach involves the following steps:
Synthesis of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Formation of the Pyrrolidine Ring: This step often involves the cyclization of amino alcohols or amino acids.
Construction of the Triazolopyridazine Moiety: This can be synthesized via the reaction of hydrazines with nitriles or other suitable precursors.
Assembly of the Final Compound: The individual ring systems are then linked together through nucleophilic substitution or other coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or other reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the ring systems.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazine Derivatives: These compounds share the triazolopyridazine moiety and may exhibit similar biological activities.
Pyrimidine Derivatives: Compounds with a pyrimidine ring structure, which are commonly found in nucleic acids and other bioactive molecules.
Pyrrolidine Derivatives: Compounds containing a pyrrolidine ring, which are often used in pharmaceuticals and agrochemicals.
Uniqueness
4-Methoxy-2-[3-({[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine is unique due to its combination of multiple ring systems and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific and industrial fields.
Properties
Molecular Formula |
C16H16F3N7O2 |
|---|---|
Molecular Weight |
395.34 g/mol |
IUPAC Name |
6-[[1-(4-methoxypyrimidin-2-yl)pyrrolidin-3-yl]methoxy]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H16F3N7O2/c1-27-12-4-6-20-15(21-12)25-7-5-10(8-25)9-28-13-3-2-11-22-23-14(16(17,18)19)26(11)24-13/h2-4,6,10H,5,7-9H2,1H3 |
InChI Key |
GFGQOQBCGDLRLC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCC(C2)COC3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methoxy)pyridine-4-carbonitrile](/img/structure/B12242746.png)
![1-[1-(5-Methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B12242754.png)
![4-(4-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(oxan-4-yl)pyrimidine](/img/structure/B12242757.png)
![1-[(4-Methoxyphenyl)methyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12242761.png)
![N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}-1,3-benzoxazol-2-amine](/img/structure/B12242788.png)
![2,5-dimethoxy-N-methyl-N-[1-(6-methylpyridazin-3-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B12242789.png)
![3-chloro-5-fluoro-N-[(pyridin-4-yl)methyl]benzamide](/img/structure/B12242792.png)
![5-Fluoro-4-{4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazin-1-yl}-6-phenylpyrimidine](/img/structure/B12242798.png)
![6-Fluoro-2-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-1,3-benzoxazole](/img/structure/B12242800.png)
![2-[(Pyridin-3-ylmethyl)sulfanyl]pyridine-3-carboxylic acid](/img/structure/B12242806.png)
![4-Methyl-6-(4-{2-methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B12242812.png)
![4-(4-{2-Methylimidazo[1,2-b]pyridazin-6-yl}piperazin-1-yl)-2-(propan-2-yl)pyrimidine](/img/structure/B12242817.png)
![2-[4-(2,5,6-Trimethylpyrimidin-4-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B12242830.png)
